3,3'-Dibromobisphenol A

CAS No.: 29426-78-6

Cat. No.: VC8096572

Molecular Formula: C15H14Br2O2

Molecular Weight: 386.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29426-78-6 |

|---|---|

| Molecular Formula | C15H14Br2O2 |

| Molecular Weight | 386.08 g/mol |

| IUPAC Name | 2-bromo-4-[2-(3-bromo-4-hydroxyphenyl)propan-2-yl]phenol |

| Standard InChI | InChI=1S/C15H14Br2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3 |

| Standard InChI Key | CKNCVRMXCLUOJI-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=CC(=C(C=C1)O)Br)C2=CC(=C(C=C2)O)Br |

| Canonical SMILES | CC(C)(C1=CC(=C(C=C1)O)Br)C2=CC(=C(C=C2)O)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

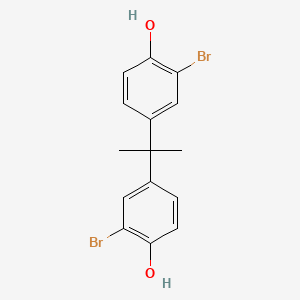

3,3'-Dibromobisphenol A features a central isopropylidene bridge flanked by two phenolic rings, each substituted with a bromine atom at the meta position relative to the hydroxyl group (Figure 1). This substitution pattern distinguishes it from TBBPA, which bears bromine at both meta and para positions . The IUPAC name, 4,4'-(propane-2,2-diyl)bis(2-bromophenol), reflects this arrangement.

Table 1: Fundamental Chemical Properties of 3,3'-Dibromobisphenol A

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 29426-78-6 | |

| Molecular Formula | ||

| Molar Mass | 386.08 g/mol | |

| InChI Key | UQRJXZCGOTBQSA-UHFFFAOYSA-N | |

| XLogP3 | 5.7 (Predicted) |

Spectroscopic and Computational Data

While experimental spectral data remain limited in public databases, computational models predict key characteristics:

-

LogP: 5.7, indicating high lipophilicity and potential for bioaccumulation .

-

Polar Surface Area: 40.5 Ų, suggesting moderate solubility in polar solvents .

-

Hydrogen Bond Donors/Acceptors: 2 donors and 2 acceptors, influencing intermolecular interactions .

Synthesis and Industrial Relevance

Production Methods

3,3'-DBBPA is synthesized via electrophilic bromination of bisphenol A under controlled conditions. Unlike TBBPA’s full bromination, selective meta-substitution requires precise stoichiometry and catalysts to prevent over-bromination. Industrial protocols remain proprietary, but laboratory-scale routes employ or systems in acetic acid .

Toxicological Profile and Health Implications

| Compound | Endocrine Activity | Hepatotoxicity | Reproductive Effects |

|---|---|---|---|

| Bisphenol A (BPA) | Moderate | Low | Significant |

| TBBPA | High | High | Severe |

| 3,3'-DBBPA (predicted) | Low-Moderate | Unknown | Limited Data |

Hepatotoxicity and Metabolic Effects

Although direct studies on 3,3'-DBBPA are scarce, research on TBBPA provides mechanistic insights:

-

Lipid Metabolism Dysregulation: TBBPA exposure at 57 nmol/kg alters hepatic triacylglycerol levels via PPARγ activation .

-

Oxidative Stress: Brominated phenols induce reactive oxygen species (ROS), damaging mitochondrial membranes .

Environmental Persistence and Ecotoxicology

Environmental Fate

-

Persistence: Predicted half-life >60 days in soil due to bromine’s electron-withdrawing effects .

-

Bioaccumulation: High logP values suggest biomagnification in aquatic food webs .

Ecotoxicological Impacts

-

Aquatic Organisms: TBBPA analogues impair amphibian liver function at 1 mg/L; 3,3'-DBBPA likely exhibits similar thresholds .

-

Microbial Degradation: Limited data, but Sphingomonas spp. show potential for debromination .

Regulatory Status and Alternatives

Emerging Alternatives

-

Phosphorus-Based Retardants: Non-halogenated options like DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide).

-

Silicon-Containing Polymers: Inherently flame-resistant without halogen additives.

Research Gaps and Future Directions

-

Toxicokinetics: ADME (absorption, distribution, metabolism, excretion) studies in mammalian models.

-

Chronic Exposure Effects: Longitudinal studies on endocrine and neurological endpoints.

-

Degradation Pathways: Advanced oxidation processes for environmental remediation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume